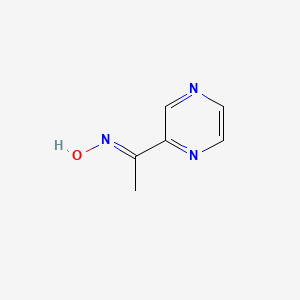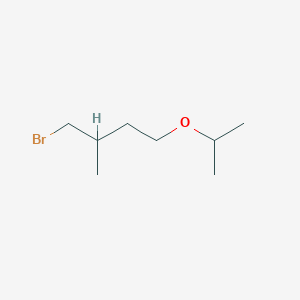
3-Cyano-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-oxopropanoic acid is an organic compound with the molecular formula C₄H₃NO₃. It is a derivative of propanoic acid, characterized by the presence of a cyano group (-CN) and a keto group (C=O) on the second carbon atom.
Preparation Methods
3-Cyano-2-oxopropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyano-2-oxopropionic acid with ethanol under acidic conditions, followed by treatment with sodium hydroxide to form the ethyl ester derivative . This method is widely used in laboratory settings for the preparation of the compound.
Chemical Reactions Analysis
3-Cyano-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-cyano-2-hydroxypropanoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
3-Cyano-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer properties
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit soluble guanylate cyclase, leading to the inhibition of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α . Additionally, the compound can generate free radicals, which contribute to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
3-Cyano-2-oxopropanoic acid can be compared with similar compounds such as:
3-Cyano-2-oxo-propionic acid ethyl ester: This derivative has similar chemical properties but is used in different applications, such as anti-inflammatory treatments.
3-Cyanocoumarins: These compounds share the cyano group and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-cyano-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-2-1-3(6)4(7)8/h1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMSRWALLTAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
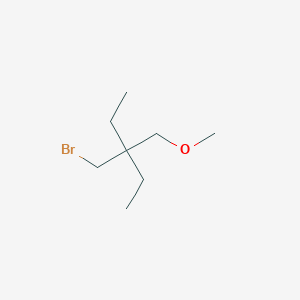
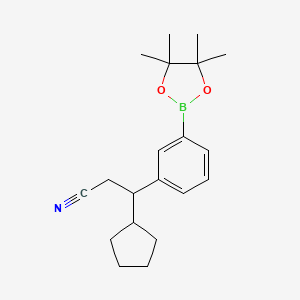
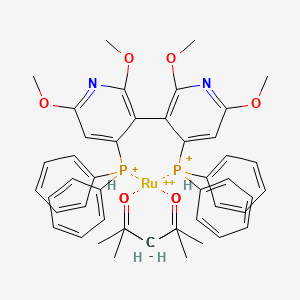
![4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B15252472.png)
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol](/img/structure/B15252474.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B15252478.png)
![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)
![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)

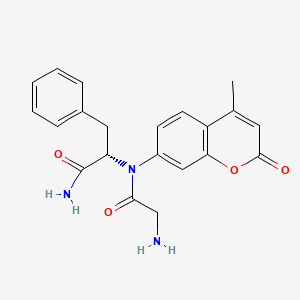
![N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide](/img/structure/B15252523.png)
